4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride
Overview
Description
4-Amino-bicyclo[222]octane-1-carboxylic acid methylamide, hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is a derivative of bicyclo[222]octane, a structure known for its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.2]octane-1-carboxylic acid.
Amidation: The carboxylic acid group is converted to a methylamide group using reagents such as methylamine.
Amination: The resulting compound is then subjected to amination to introduce the amino group at the 4-position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, potentially affecting their function. The bicyclo[2.2.2]octane structure provides rigidity, which can influence the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Uniqueness
4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
Biological Activity
4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride (commonly referred to as ABOC) is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the biological activity of ABOC, emphasizing its mechanisms, applications in medicinal chemistry, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 854214-59-8
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.68 g/mol
- Purity : ≥97% .
ABOC exhibits various biological activities primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The compound has been noted for its:
- Anti-plasmin activity : This property suggests a role in modulating fibrinolysis, potentially benefiting conditions related to blood clotting disorders .
- Chiral scaffold properties : ABOC serves as a chiral building block in the synthesis of foldamers and catalysts, enhancing molecular diversity in drug development .
Pharmacological Applications
The pharmacological potential of ABOC has been explored in several contexts:
- Antitumoral compounds : Research indicates that derivatives of bicyclo[2.2.2]octane structures can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Enzyme inhibitors : ABOC has been synthesized as part of compounds that inhibit specific enzymes, showcasing its utility in drug design targeting metabolic pathways .
Study 1: Enantioselective Synthesis
A study demonstrated the enantioselective synthesis of bicyclo[2.2.2]octane derivatives, including ABOC, using a tandem reaction that provided high yields and stereoselectivity. This synthetic route allowed for the rapid generation of diverse compounds for biological testing .
Study 2: Structural Analysis and Biological Testing
Research conducted by Milbeo et al. highlighted the use of ABOC derivatives in creating chiral constrained scaffolds that enhance the stability and activity of peptide-based therapeutics. The study emphasized the structural advantages conferred by the bicyclic framework in developing novel therapeutic agents .
Data Tables
Property | Value |
---|---|
Molecular Formula | C9H16ClNO2 |
Molecular Weight | 205.68 g/mol |
CAS Number | 854214-59-8 |
Purity | ≥97% |
Anti-plasmin Activity | Yes |
Applications | Antitumoral, enzyme inhibitors |
Properties
IUPAC Name |
4-amino-N-methylbicyclo[2.2.2]octane-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-12-8(13)9-2-5-10(11,6-3-9)7-4-9;/h2-7,11H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOKKAZAJURIJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCC(CC1)(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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